molecular formula C16H20N2O B2928966 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline CAS No. 1274576-07-6

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Cat. No.: B2928966
CAS No.: 1274576-07-6
M. Wt: 256.349
InChI Key: SRWKAPLMXXGYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a phenoxyethyl group attached to the nitrogen atom of the aniline ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline typically involves the reaction of aniline with methyl(2-phenoxyethyl)amine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[methyl(2-phenoxyethyl)amino]methyl}phenol
  • 4-{[methyl(2-phenoxyethyl)amino]methyl}benzene
  • 4-{[methyl(2-phenoxyethyl)amino]methyl}pyridine

Uniqueness

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[methyl(2-phenoxyethyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(13-14-7-9-15(17)10-8-14)11-12-19-16-5-3-2-4-6-16/h2-10H,11-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKAPLMXXGYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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